molecular formula C7H10N2O3S B574495 Ethyl 2-methylimino-4-oxo-1,3-thiazolidine-5-carboxylate CAS No. 175856-35-6

Ethyl 2-methylimino-4-oxo-1,3-thiazolidine-5-carboxylate

Cat. No.: B574495
CAS No.: 175856-35-6
M. Wt: 202.228
InChI Key: BXHLNCCFTICLLK-UHFFFAOYSA-N
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Description

Ethyl 2-methylimino-4-oxo-1,3-thiazolidine-5-carboxylate is an organic compound with a unique structure that includes a thiazole ring, an ester group, and a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methylimino-4-oxo-1,3-thiazolidine-5-carboxylate typically involves the reaction of ethyl 2-bromoacetate with thiourea to form the thiazole ring. This intermediate is then reacted with methylamine under controlled conditions to introduce the methylamino group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylimino-4-oxo-1,3-thiazolidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-methylimino-4-oxo-1,3-thiazolidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-methylimino-4-oxo-1,3-thiazolidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(dimethylamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
  • Ethyl 2-(ethylamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 2-methylimino-4-oxo-1,3-thiazolidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

175856-35-6

Molecular Formula

C7H10N2O3S

Molecular Weight

202.228

IUPAC Name

ethyl 2-(methylamino)-4-oxo-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C7H10N2O3S/c1-3-12-6(11)4-5(10)9-7(8-2)13-4/h4H,3H2,1-2H3,(H,8,9,10)

InChI Key

BXHLNCCFTICLLK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(=O)N=C(S1)NC

Synonyms

5-Thiazolecarboxylicacid,4,5-dihydro-2-(methylamino)-4-oxo-,ethylester(9CI)

Origin of Product

United States

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